molecular formula C28H23F3N2 B4897903 1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B4897903
M. Wt: 444.5 g/mol
InChI Key: PAMPGDFBPJHCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as Pyr-TFM, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.

Scientific Research Applications

1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential use in the development of biosensors for the detection of various molecules.

Mechanism of Action

The mechanism of action of 1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, studies have shown that it interacts with DNA and inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is that it has been shown to have anticancer properties, which makes it a potential candidate for the development of chemotherapeutic agents. This compound has also been studied for its potential use in the development of biosensors for the detection of various molecules. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.

Future Directions

There are several future directions for the study of 1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One potential direction is the development of this compound as a chemotherapeutic agent for the treatment of cancer. Another direction is the study of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound could be studied for its potential use in the development of biosensors for the detection of various molecules. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its potential applications in various fields. This compound has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases and in the development of biosensors for the detection of various molecules. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.

Synthesis Methods

The synthesis of 1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-(bromomethyl)pyrene with 4-[3-(trifluoromethyl)phenyl]piperazine in the presence of a palladium catalyst. This method has been optimized to achieve high yields and purity of the compound. Other methods of synthesis include the use of different catalysts and the modification of reaction conditions.

properties

IUPAC Name

1-(pyren-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F3N2/c29-28(30,31)23-5-2-6-24(17-23)33-15-13-32(14-16-33)18-22-10-9-21-8-7-19-3-1-4-20-11-12-25(22)27(21)26(19)20/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMPGDFBPJHCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC(=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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